molecular formula C11H16O2 B13981773 (2-Isopropoxy-3-methylphenyl)methanol CAS No. 918812-00-7

(2-Isopropoxy-3-methylphenyl)methanol

Cat. No.: B13981773
CAS No.: 918812-00-7
M. Wt: 180.24 g/mol
InChI Key: BWGHAAKGQSGYKM-UHFFFAOYSA-N
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Description

(2-Isopropoxy-3-methylphenyl)methanol is an organic compound with the molecular formula C11H16O2 It is a derivative of phenol, where the hydroxyl group is substituted with an isopropoxy group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Isopropoxy-3-methylphenyl)methanol can be achieved through several methods. One common approach involves the Williamson ether synthesis, where an alkoxide ion reacts with a primary alkyl halide or tosylate in an S_N2 reaction . The alkoxide ion is typically prepared by reacting an alcohol with a strong base such as sodium hydride (NaH).

Industrial Production Methods

Industrial production methods for this compound often involve the reaction of m-cresol with thiocyanate under the action of a catalyst to obtain an intermediate product. This intermediate is then reacted with halogenated isopropane under alkaline conditions and further treated with isopropyl magnesium halide to yield the final product .

Chemical Reactions Analysis

Types of Reactions

(2-Isopropoxy-3-methylphenyl)methanol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the isopropoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like halides, amines, and thiols can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

(2-Isopropoxy-3-methylphenyl)methanol has several scientific research applications:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: Its derivatives are studied for their potential biological activities.

    Medicine: It is explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Isopropoxy-3-methylphenyl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the conditions. Its effects are mediated through the formation of intermediates that participate in further chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Isopropoxy-3-methylphenyl)methanol is unique due to its specific substitution pattern, which can influence its reactivity and applications. The position of the isopropoxy and methyl groups can affect the compound’s chemical properties and its suitability for various applications.

Properties

CAS No.

918812-00-7

Molecular Formula

C11H16O2

Molecular Weight

180.24 g/mol

IUPAC Name

(3-methyl-2-propan-2-yloxyphenyl)methanol

InChI

InChI=1S/C11H16O2/c1-8(2)13-11-9(3)5-4-6-10(11)7-12/h4-6,8,12H,7H2,1-3H3

InChI Key

BWGHAAKGQSGYKM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)CO)OC(C)C

Origin of Product

United States

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